Aluminum nitrate

Descripción general

Descripción

Aluminum nitrate is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate, aluminium nitrate nonahydrate, Al(NO₃)₃·9H₂O . It is a highly hygroscopic compound, meaning it readily absorbs moisture from the air. This compound is widely used in various industrial applications due to its strong oxidizing properties .

Synthetic Routes and Reaction Conditions:

-

Laboratory Synthesis: this compound can be synthesized by reacting aluminium hydroxide with nitric acid: [ \text{Al(OH)}_3 + 3\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure complete reaction and purity of the product .

-

Industrial Production: Industrially, aluminium nitrate is produced by reacting aluminium chloride with nitric acid: [ \text{AlCl}_3 + 3\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{HCl} ] Another method involves the metathesis reaction between aluminium sulfate and a nitrate salt such as barium nitrate: [ \text{Al}_2(\text{SO}_4)_3 + 3\text{Ba(NO}_3\text{)}_2 \rightarrow 2\text{Al(NO}_3\text{)}_3 + 3\text{BaSO}_4 ] This method is advantageous as it produces a high yield of aluminium nitrate .

Types of Reactions:

Common Reagents and Conditions:

Reagents: Common reagents used with aluminium nitrate include nitric acid, aluminium hydroxide, and various nitrate salts.

Major Products:

Aluminium Oxide: A major product formed from the decomposition of aluminium nitrate.

Nitrogen Dioxide: A by-product of the decomposition reaction.

Aplicaciones Científicas De Investigación

Aluminum nitrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a nitrating agent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the preparation of certain biological samples and as a reagent in biochemical assays.

Medicine: Utilized in the synthesis of pharmaceuticals and as a component in some medical treatments.

Industry: Used in the tanning of leather, as a corrosion inhibitor, and in the extraction of uranium.

Mecanismo De Acción

The mechanism by which aluminium nitrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property is exploited in various industrial and chemical processes .

Molecular Targets and Pathways:

Oxidation Pathways: Aluminum nitrate participates in oxidation reactions by breaking down to release oxygen, which then reacts with other substances.

Catalytic Activity: In some reactions, aluminium nitrate acts as a catalyst, lowering the activation energy and increasing the reaction rate.

Comparación Con Compuestos Similares

Aluminium Chloride (AlCl₃): Used in similar industrial applications but lacks the strong oxidizing properties of aluminium nitrate.

Aluminium Sulfate (Al₂(SO₄)₃): Commonly used in water treatment and paper manufacturing but does not serve as an oxidizing agent.

Uniqueness of Aluminium Nitrate:

Propiedades

Número CAS |

13473-90-0 |

|---|---|

Fórmula molecular |

AlHNO3 |

Peso molecular |

89.995 g/mol |

Nombre IUPAC |

aluminum;trinitrate |

InChI |

InChI=1S/Al.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clave InChI |

OCVCVOQURVOMFR-UHFFFAOYSA-N |

SMILES |

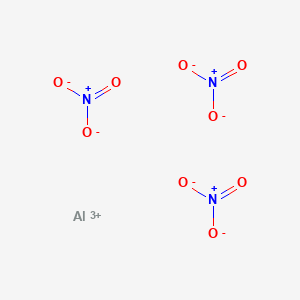

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Al+3] |

SMILES canónico |

[N+](=O)(O)[O-].[Al] |

Densidad |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

163 °F (USCG, 1999) |

Key on ui other cas no. |

13473-90-0 53095-15-1 |

Descripción física |

Aluminum nitrate appears as a white, crystalline solid. Noncombustible but can accelerate the burning of combustible materials. If large quantities are involved or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Fires that involve this material, produce oxides of nitrogen. Uses include, petroleum refining, dyeing, and leather tanning. DryPowder; Liquid |

Pictogramas |

Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

7784-27-2 (nonahydrate) |

Vida útil |

Nonahydrate /state/ is the most stable. /Nonahydrate/ Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Sinónimos |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.